TriDAP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

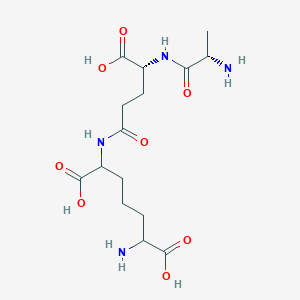

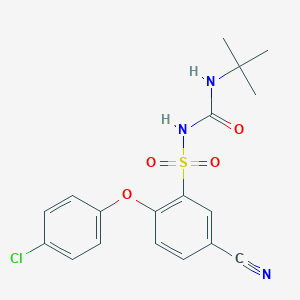

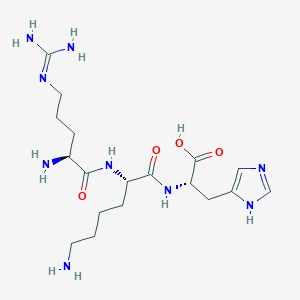

TriDAP, also known as L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid, is a biologically active peptide. It is a specific activator of the nucleotide-binding oligomerization domain 1 (NOD1) receptor. This compound is present in the peptidoglycan of certain Gram-negative bacilli and some Gram-positive bacteria such as Bacillus subtilis and Listeria monocytogenes . It plays a crucial role in the immune response by inducing a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of inflammatory cytokines .

Métodos De Preparación

TriDAP is chemically synthesized. The preparation involves the synthesis of the tripeptide L-alanyl-γ-D-glutamyl-meso-diaminopimelic acid. The compound is provided as a sterile white lyophilized powder and is typically dissolved in endotoxin-free water for use . The synthetic route involves the coupling of L-alanine, γ-D-glutamic acid, and meso-diaminopimelic acid under specific reaction conditions to form the desired tripeptide .

Análisis De Reacciones Químicas

TriDAP undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the amino groups can lead to the formation of corresponding oxides, while reduction can yield amines .

Aplicaciones Científicas De Investigación

TriDAP has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, this compound is utilized to investigate the role of NOD1 in the immune response. It has been shown to activate NF-κB and induce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In medicine, this compound is explored for its potential in modulating immune responses and as a therapeutic agent for inflammatory diseases . In industry, it is used in the development of diagnostic assays and as a standard for peptide synthesis .

Mecanismo De Acción

TriDAP exerts its effects by specifically activating the NOD1 receptor. Upon recognition by NOD1, this compound induces a signaling cascade involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK to trigger the activation of NF-κB . This leads to the production of inflammatory cytokines such as TNF-α and IL-6 . The activation of NF-κB is a crucial step in the immune response, as it regulates the expression of genes involved in inflammation and immune defense .

Comparación Con Compuestos Similares

TriDAP is similar to other NOD1 agonists such as iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). this compound exhibits a higher ability to activate NF-κB compared to iE-DAP . This makes this compound a more potent activator of the immune response. Other similar compounds include M-TriDAP, which is a degradation product of peptidoglycan and also activates NOD1 and NOD2 receptors . The uniqueness of this compound lies in its specific structure and higher potency in activating NF-κB .

Propiedades

Fórmula molecular |

C15H26N4O8 |

|---|---|

Peso molecular |

390.39 g/mol |

Nombre IUPAC |

2-amino-6-[[(4R)-4-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]heptanedioic acid |

InChI |

InChI=1S/C15H26N4O8/c1-7(16)12(21)19-10(15(26)27)5-6-11(20)18-9(14(24)25)4-2-3-8(17)13(22)23/h7-10H,2-6,16-17H2,1H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)/t7-,8?,9?,10+/m0/s1 |

Clave InChI |

FMNCPUGORYYCEM-AUXWQGHOSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

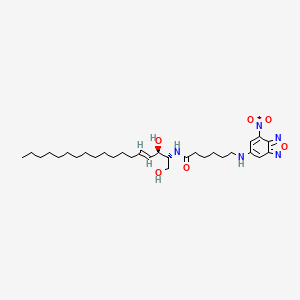

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

![(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12377743.png)